(2S,3S)-butane-2,3-diol
Overview
Description
(2S,3S)-Butane-2,3-diol is a chiral organic compound with the molecular formula C4H10O2. It is one of the stereoisomers of butane-2,3-diol, characterized by its specific spatial arrangement of atoms. This compound is of significant interest due to its applications in various fields such as chemistry, biology, and industry.
Mechanism of Action
Mode of Action
It is known that this compound can be used as a starting material for chemical conversion . For example, dehydration of (2S,3S)-butane-2,3-diol leads to 1,3-butadiene, which is a precursor of synthetic rubber .
Biochemical Pathways
This compound is involved in the metabolic pathways of several microorganisms. For instance, it has been reported that Klebsiella oxytoca, Bacillus species, and Saccharomyces cerevisiae have been engineered to achieve efficient 2,3-butanediol production . The compound is also involved in the synthesis of valuable chiral chemicals .
Pharmacokinetics
It is known that the compound is a prodrug that undergoes a highly ph- and temperature-dependent nonenzymatic conversion . This suggests that the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties could be influenced by environmental conditions such as pH and temperature .
Result of Action
It is known that the compound is used in the asymmetric synthesis of valuable chiral chemicals . This suggests that the compound could potentially influence cellular processes related to the synthesis of these chemicals.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s nonenzymatic conversion is highly dependent on pH and temperature . Therefore, changes in these environmental conditions could potentially affect the compound’s bioavailability and therapeutic efficacy.
Biochemical Analysis
Biochemical Properties
(2S,3S)-Butane-2,3-diol plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the synthesis of riboflavin, a type of vitamin B2 . The nature of these interactions is complex and depends on the specific biochemical context.
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the growth of cells in the maize root cortex .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. It can bind to certain biomolecules, inhibit or activate enzymes, and cause changes in gene expression. For instance, it has been implicated in the addition of bromine to (E)-2-butene, a chemical reaction that results in the formation of (2S,3S)-2,3-dibromobutane .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, it has been observed that the effects of this compound on the pain sensitivity of hyperalgesic animals induced with carrageenan pretreatment reduced by 39.5% after an oral administration .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses. For example, it has been shown that the anticonvulsant effects of this compound and its stereoisomers are more potent than valproic acid, a commonly used anticonvulsant .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels. For instance, it has been found to be involved in the biosynthesis of 2,3-butanediol, a valuable commodity chemical with various industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: (2S,3S)-Butane-2,3-diol can be synthesized through several methods. One common approach involves the reduction of 2,3-butanedione using a biocatalyst such as butanedione cetyl reductase from Bacillus stearothermophilus . This method provides the enantiopure diol in a yield of approximately 40%.
Industrial Production Methods: Industrial production of this compound often involves microbial fermentation processes. For instance, engineered strains of Escherichia coli expressing 2,3-butanediol dehydrogenase can convert diacetyl to this compound with high efficiency . The process is optimized by cofactor regeneration using enzymes like glucose dehydrogenase and formate dehydrogenase to enhance yield and productivity.
Chemical Reactions Analysis
Types of Reactions: (2S,3S)-Butane-2,3-diol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2,3-butanedione.
Reduction: It can be reduced to form butane.
Substitution: It can undergo substitution reactions to form derivatives such as 2,3-dibromobutane.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using bromine or chlorine in the presence of an aprotic solvent.
Major Products:
Oxidation: 2,3-butanedione
Reduction: Butane
Substitution: 2,3-dibromobutane
Scientific Research Applications
(2S,3S)-Butane-2,3-diol has numerous applications in scientific research:
Chemistry: It serves as a building block in the synthesis of chiral compounds.
Biology: It is used in studies involving microbial metabolism and enzyme activity.
Industry: It is used as a precursor for the production of solvents, plastics, and other industrial chemicals.
Comparison with Similar Compounds
(2R,3R)-Butane-2,3-diol: Another stereoisomer with similar chemical properties but different spatial arrangement.
Meso-Butane-2,3-diol: A non-chiral isomer with different physical and chemical properties.
Uniqueness: (2S,3S)-Butane-2,3-diol is unique due to its specific chiral configuration, which imparts distinct reactivity and interaction with biological systems compared to its other stereoisomers .
Properties
IUPAC Name |
(2S,3S)-butane-2,3-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWBTYPJTUOEWEK-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401031117 | |
Record name | (+)-2,3-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19132-06-0 | |
Record name | (+)-2,3-Butanediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19132-06-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Butanediol, (+)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132060 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-2,3-Butanediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S,3S)-Butane-2,3-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,3-BUTANEDIOL, (+)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9UXG71S1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can (2S,3S)-Butane-2,3-diol be used to create chirally modified surfaces?
A1: Yes, research suggests that alcohol-type organic molecules, like this compound, can be used to create chirally modified surfaces. Studies using scanning tunneling microscopy and density functional theory calculations have shown that this compound adsorbs on silicon surfaces, specifically Si(001), in a specific orientation, preserving its chirality during the process . This finding suggests potential applications in developing chirally selective materials.
Q2: How does the structure of this compound influence its adsorption on silicon surfaces?
A2: this compound exhibits a preference for adsorbing on the bridge site of silicon dimers on a Si(001)-2 × 1 surface . This adsorption behavior differs from alkene-type molecules, highlighting the importance of the hydroxyl groups in dictating surface interactions. Furthermore, this compound prefers to adsorb in the CH3-gauche conformation, likely due to steric considerations .
Q3: Can this compound be synthesized using microbial platforms?
A3: Yes, metabolic engineering approaches have been explored for the production of this compound. For instance, researchers have engineered Escherichia coli strains to produce this compound from glucose as a starting material . This approach involves manipulating the metabolic pathways within the bacteria to favor the synthesis of the desired stereoisomer.
Q4: What are the potential applications of this compound in biocompatible chemistry?
A4: this compound can be produced via biocompatible chemistry by linking metabolic pathways. One study demonstrated the successful conversion of Lactococcus lactis into a platform for (S,S)-2,3-butanediol production with impressive titer and yield . This highlights the potential of combining metabolic engineering with biocompatible chemistry to produce valuable chemicals like this compound.
Q5: Can enantiopure this compound derivatives be used as chiral ligands?
A5: Yes, derivatives of enantiopure this compound, specifically those incorporating diamidophosphite moieties, have shown promise as chiral ligands in metal complexes . These complexes have been investigated for their catalytic activity in asymmetric allylic alkylation and amination reactions. The absolute configuration of the this compound-derived bridging fragment in these ligands influences the enantioselectivity of the catalytic reactions.
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